N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide
CAS No.:
Cat. No.: VC14970699
Molecular Formula: C19H25N5O
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N5O |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-3-(pyrimidin-2-ylamino)propanamide |
| Standard InChI | InChI=1S/C19H25N5O/c25-18(7-12-22-19-20-10-4-11-21-19)23-17-8-13-24(14-9-17)15-16-5-2-1-3-6-16/h1-6,10-11,17H,7-9,12-15H2,(H,23,25)(H,20,21,22) |
| Standard InChI Key | AFZHFCWGWOAEJW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1NC(=O)CCNC2=NC=CC=N2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure integrates three distinct pharmacophoric elements:
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Benzyl-piperidine group: A piperidine ring substituted at the 1-position with a benzyl group, contributing to lipophilicity and potential receptor interactions.
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Propanamide linker: A three-carbon chain with an amide functional group, enabling hydrogen bonding and structural flexibility.
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2-Pyrimidinylamino moiety: An aromatic pyrimidine ring with an amino substituent, often associated with nucleic acid mimicry and kinase inhibition .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1401596-38-0 |
| Molecular Formula | |
| Molecular Weight | 339.4 g/mol |
| XLogP3-AA (Predicted) | 2.7 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
The SMILES notation for the compound is O=C(N(C1CCN(CC2=CC=CC=C2)CC1)CCC3=NC=CC=N3), reflecting the connectivity of its functional groups . The presence of multiple nitrogen atoms and aromatic systems suggests potential for π-π stacking and dipole-dipole interactions, critical for binding biological targets.
Synthesis and Manufacturing
While detailed synthetic protocols are scarce in open literature, retro-synthetic analysis suggests feasible routes:
Route 1: Amide Coupling
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Intermediate 1: 1-Benzyl-4-aminopiperidine, synthesized via reductive amination of benzylamine with piperidone.
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Intermediate 2: 3-(2-Pyrimidinylamino)propanoic acid, prepared by nucleophilic substitution between 2-aminopyrimidine and β-propiolactone.
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Final Step: Condensation of intermediates 1 and 2 using coupling agents like HATU or EDCI .
Route 2: Sequential Functionalization
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Piperidine Modification: Introduce the benzyl group via alkylation of 4-aminopiperidine.
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Propanamide Formation: React with acryloyl chloride, followed by nucleophilic addition of 2-aminopyrimidine .
Yield optimization remains challenging due to steric hindrance at the piperidine nitrogen and competing side reactions. Industrial-scale production would require rigorous purification via column chromatography or recrystallization.
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 2.7 ± 0.3 | XLogP3 |
| Water Solubility | 0.12 mg/mL | ALOGPS |
| Melting Point | 180–185°C (decomposes) | Analog extrapolation |
| pKa (Basic) | 4.1 (piperidine N) | ChemAxon |
The compound’s moderate lipophilicity (LogP ~2.7) suggests adequate blood-brain barrier penetration, while low aqueous solubility may necessitate formulation enhancements for bioavailability .
Future Directions
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Structure-Activity Relationships: Systematic modification of the pyrimidine and benzyl groups to optimize potency.
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Formulation Studies: Development of prodrugs or nanoemulsions to address solubility limitations.
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Target Identification: High-throughput screening against kinase libraries and GPCR panels.
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